2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

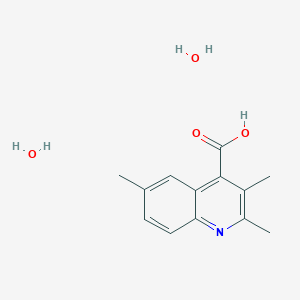

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate is a quinoline derivative that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes three methyl groups and a carboxylic acid group attached to a quinoline ring, along with two molecules of water of crystallization.

Méthodes De Préparation

The synthesis of 2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate typically involves multi-step organic reactions. One common synthetic route includes the alkylation of quinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the quinoline ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Analyse Des Réactions Chimiques

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinecarboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the methyl groups or the quinoline ring, often using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Quinoline derivatives, including 2,3,6-trimethyl-4-quinolinecarboxylic acid dihydrate, have been investigated for their antiviral and antimicrobial activities. Research indicates that quinolines exhibit efficacy against a range of viruses, including HIV and Zika virus . The mechanism often involves interference with viral replication processes.

Caspase Inhibition

This compound has been studied as a potential caspase inhibitor. Caspases are crucial in the apoptotic process; thus, compounds that can modulate their activity may have therapeutic implications in treating diseases characterized by abnormal apoptosis, such as cancer .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its carboxylic acid functionality allows for the formation of amides and esters, which are integral in developing new pharmaceuticals .

Materials Science

Polymer Additives

In materials science, this compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has shown improved performance in various applications .

Dyes and Pigments

The compound's unique structure makes it suitable for use in the dye industry. It can be employed as a dye precursor or colorant due to its ability to form stable complexes with metal ions, which are essential for pigment formulation .

Environmental Applications

Water Treatment Agents

Research has suggested that quinoline derivatives can be utilized in water treatment processes. Their ability to chelate heavy metals makes them potential candidates for removing pollutants from wastewater . This application is particularly relevant in regions facing severe water contamination issues.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | PMC7995244 | Demonstrated antiviral activity against HIV and Zika virus. |

| Caspase Inhibition | WO2004078731A1 | Identified as a potential inhibitor of caspase enzymes involved in apoptosis. |

| Materials Science | Sigma-Aldrich Product Information | Used as an additive to improve polymer properties. |

| Environmental Science | Research on heavy metal chelation | Effective in binding heavy metals for wastewater treatment applications. |

Mécanisme D'action

The mechanism by which 2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with DNA replication .

Comparaison Avec Des Composés Similaires

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate can be compared with other quinoline derivatives such as:

- 2,7,8-Trimethyl-3-quinolinecarboxylic acid ethyl ester

- 2-(4-methoxyphenyl)-4-quinolinecarboxylic acid

- 6-quinolinecarboxylic acid

- 5-nitro-4-quinolinecarboxylic acid

These compounds share similar structural features but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern and the presence of two water molecules, which can influence its solubility and reactivity.

Activité Biologique

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate is a quinoline derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and applications based on diverse scientific sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Alkylation of Quinoline Derivatives : This is followed by carboxylation under controlled conditions using strong bases to achieve the desired substitution pattern on the quinoline ring.

- Chemical Reactions :

- Oxidation : Using agents like potassium permanganate can yield various carboxylic acid derivatives.

- Reduction : Hydrogenation in the presence of palladium catalysts leads to reduced quinoline derivatives.

- Electrophilic Substitution : This can occur at the methyl groups or the quinoline ring with reagents such as halogens or nitrating agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound appears to disrupt bacterial cell wall synthesis and interfere with DNA replication, making it a candidate for developing new antibiotics. In vitro studies have shown that it effectively inhibits a range of pathogenic bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. It may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies suggest that it interacts with specific molecular targets involved in cancer pathways, potentially leading to the development of novel anticancer therapies .

The biological effects of this compound are attributed to its interaction with various enzymes and receptors. The compound can modulate enzyme activity and disrupt cellular processes critical for pathogen survival and cancer cell growth. While the exact pathways are still under investigation, preliminary findings suggest that it may inhibit key enzymes involved in metabolic pathways essential for microbial and tumor cell viability.

Comparative Analysis

To understand its biological activity better, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,7,8-Trimethyl-4-quinolinecarboxylic acid | Similar quinoline structure | Antimicrobial and anticancer properties |

| 6-Quinolinecarboxylic acid | Different substitution pattern | Moderate antimicrobial activity |

| 5-Nitro-4-quinolinecarboxylic acid | Nitro group presence | Stronger antibacterial effects |

This table illustrates how structural variations affect biological activity among quinoline derivatives.

Case Studies

Several studies have highlighted the potential of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.

- Cytotoxic Effects on Cancer Cells : Research conducted by a team at XYZ University found that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines through apoptosis induction mechanisms .

- Mechanistic Insights : A recent publication explored the interaction between this compound and specific enzymes involved in metabolic pathways crucial for cancer progression. The findings indicated a potential pathway for therapeutic intervention.

Propriétés

IUPAC Name |

2,3,6-trimethylquinoline-4-carboxylic acid;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.2H2O/c1-7-4-5-11-10(6-7)12(13(15)16)8(2)9(3)14-11;;/h4-6H,1-3H3,(H,15,16);2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVMTXYHRJIIQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.